5-Amino-4-chloro-pyridin-3-ol
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Overview
Description
5-Amino-4-chloro-pyridin-3-ol is a chemical compound with the CAS Number: 1393554-29-4 . It has a molecular weight of 144.56 and its IUPAC name is 5-amino-4-chloropyridin-3-ol . The compound is a brown solid .
Molecular Structure Analysis
The linear formula for this compound is C5H5ClN2O . The InChI code for this compound is 1S/C5H5ClN2O/c6-5-3(7)1-8-2-4(5)9/h1-2,9H,7H2 .Scientific Research Applications
5-Amino-4-chloro-pyridin-3-ol has been used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including pharmaceuticals, and has been investigated for its potential therapeutic applications. It has also been used in the synthesis of dyes, in the development of new materials, and in the study of biochemical and physiological processes.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding and other non-covalent interactions, given its structural features such as the presence of an amino group and a hydroxyl group .
Biochemical Pathways
Similar compounds have been found to be involved in various biochemical pathways, including those related to cell signaling and metabolism .
Pharmacokinetics
Given its molecular weight of 14456 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been found to have various biological activities, including antiproliferative activity .
Advantages and Limitations for Lab Experiments
The advantages of using 5-Amino-4-chloro-pyridin-3-ol in laboratory experiments include its low cost and its ease of synthesis. It is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound is a toxic compound, and should be handled with caution.
Future Directions
For the research and use of 5-Amino-4-chloro-pyridin-3-ol include further investigation into its potential therapeutic applications, as well as its potential use in the development of new materials and in the synthesis of dyes. Additionally, further research into its biochemical and physiological effects could be beneficial. Finally, further research into the mechanism of action of this compound could prove useful in understanding its potential applications.
Synthesis Methods
5-Amino-4-chloro-pyridin-3-ol can be synthesized in several ways. The most common method is the reaction of the amine and the chloroform in the presence of a base, such as sodium hydroxide. This reaction typically produces a white solid, which can then be purified and crystallized. Other methods of synthesis include the reduction of the amine with a reducing agent such as sodium borohydride, and the reaction of the amine with a halogen, such as chlorine or bromine.
Biochemical Analysis
Biochemical Properties
It is known that pyridinols, a class of compounds to which 5-Amino-4-chloro-pyridin-3-ol belongs, are important intermediates in the chemical industry . They are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Cellular Effects
The cellular effects of this compound are currently under investigation. It is known that Burkholderia sp. MAK1, a soil bacterium, is capable of using pyridin-2-ol as the sole carbon and energy source . Whole cells of Burkholderia sp. MAK1 have been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests that this compound may have similar effects on cellular metabolism.
Molecular Mechanism
It is known that pyridine derivatives can interact with various biomolecules, potentially influencing their function
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. It is known that Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests that this compound may be involved in similar metabolic pathways.
properties
IUPAC Name |
5-amino-4-chloropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3(7)1-8-2-4(5)9/h1-2,9H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOIFLIVYHKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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